1,2-Benzenedimethanethiol

Quantum Dots Nanomaterials Optoelectronics

Specify ortho-substituted 1,2-Benzenedimethanethiol (CAS 41383-84-0) to ensure required geometry for PbS quantum dot stabilization (2.7 nm, 3.6 nm) and noncovalent CNT-QD nanocomposites. Not interchangeable with para-isomers. Available in 250 mg–5 g research quantities, 95% purity (typical), white crystalline solid. Worldwide shipping under ambient/wet ice; inquire for bulk or custom synthesis. [Under 600 characters]

Molecular Formula C8H10S2
Molecular Weight 170.3 g/mol
CAS No. 41383-84-0
Cat. No. B1619172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenedimethanethiol
CAS41383-84-0
Molecular FormulaC8H10S2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CS)CS
InChIInChI=1S/C8H10S2/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2
InChIKeyNNJWFWSBENPGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Benzenedimethanethiol (CAS 41383-84-0) for Materials & Synthesis: Product Specification and Evidence Guide


1,2-Benzenedimethanethiol (C₈H₁₀S₂), also known as 1,2-bis(mercaptomethyl)benzene or o-xylylenedithiol, is an aromatic dithiol compound with a rigid benzene ring and two thiol (-SH) groups at ortho positions . This specific structural arrangement confers distinct properties for metal surface binding and quantum dot stabilization, which are not replicated by its meta- or para-isomers or by aliphatic dithiols .

Critical Differentiation: Why 1,2-Benzenedimethanethiol Cannot Be Replaced by its Isomers in Specialized Applications


Substituting 1,2-benzenedimethanethiol with its para-isomer (1,4-benzenedimethanethiol) or other dithiols leads to fundamentally different material and nanomaterial outcomes due to its unique ortho-substitution geometry [1]. This geometry enables specific binding modes that are essential for the stabilization of PbS quantum dots and for creating distinct molecular architectures, whereas the para-isomer primarily functions as a linear cross-linker in self-assembled monolayers (SAMs) .

Quantitative Evidence for Selecting 1,2-Benzenedimethanethiol Over Comparators


PbS Quantum Dot Size Control: Ortho-Isomer Enables Synthesis of 2.7 nm and 3.6 nm Particles

1,2-Benzenedimethanethiol (1,2-BDMT) is a critical stabilizer for producing PbS quantum dots (QDs) of specific, small size distributions (2.7 nm and 3.6 nm) using an ultrasound-assisted method, which is a key requirement for near-infrared (NIR) optical applications [1]. In contrast, the para-isomer, 1,4-benzenedimethanethiol, is not reported for this function and is instead used as a cross-linker for assembling pre-formed nanoparticles .

Quantum Dots Nanomaterials Optoelectronics

Bifunctional Molecular Bridge: Ortho-Thiols Enable Dual π-π and Thiol-Mediated Attachment

The ortho geometry of 1,2-BDMT is crucial for its function as a noncovalent, bifunctional linker between carbon nanotubes (CNTs) and quantum dots [1]. One thiol group and the adjacent aromatic ring facilitate π-π stacking with the CNT surface, while the other thiol group remains free to bind or displace surface ligands (e.g., oleic acid) on PbS QDs, enabling the formation of CNT-QD composites . This dual functionality is not possible with the para-isomer, which is typically used as a symmetric cross-linker between two identical particles.

Carbon Nanotubes Nanocomposites Surface Functionalization

Isomeric Differentiation: Ortho-Thiol Geometry Dictates Application Space vs. Para-Isomer

The physical state of 1,2-benzenedimethanethiol at room temperature is a solid (mp 43-45 °C) . This is in stark contrast to its para-isomer, 1,4-benzenedimethanethiol, which is also a solid (mp 45-46 °C) but is widely documented for forming self-assembled monolayers (SAMs) on gold surfaces . The ortho-isomer's specific geometry and solid state make it suitable for different synthetic and stabilization roles, while the para-isomer is the standard choice for creating functionalized SAM-coated electrodes.

Molecular Electronics Self-Assembled Monolayers Nanofabrication

Defined Application Scenarios Where 1,2-Benzenedimethanethiol is the Superior Reagent Choice


Synthesis of Size-Controlled PbS Quantum Dots for Near-Infrared Applications

When the experimental objective is the bottom-up synthesis of PbS quantum dots with a tightly controlled size (specifically 2.7 nm or 3.6 nm) for near-infrared emission or absorption, 1,2-benzenedimethanethiol is a required reagent [1]. This application, which can be performed via an ultrasound-assisted method, is not possible using the common alternative, 1,4-benzenedimethanethiol .

Noncovalent Linker for PbS Quantum Dot-Carbon Nanotube Composites

For the creation of functional nanocomposites that require a direct, noncovalent linkage between PbS quantum dots and carbon nanotubes (single- or multi-walled), 1,2-benzenedimethanethiol is the appropriate reagent. Its ortho-substitution pattern allows it to serve as a unique bifunctional bridge, attaching to the CNT via π-π interactions and to the QD via thiol-ligand exchange [1]. This specific linker chemistry is not a property of its para-isomer .

Synthesis of 1,3-Dihydrobenzo[c]thiophene

1,2-Benzenedimethanethiol has been documented as a specific precursor in the synthesis of the heterocyclic compound 1,3-dihydrobenzo[c]thiophene [1]. This synthetic route may be of interest to medicinal and organic chemists exploring sulfur-containing heterocycles, where the ortho-dithiol starting material provides a defined pathway not achievable with other isomers.

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